1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone

CAS No.: 530740-47-7

Cat. No.: VC2449172

Molecular Formula: C12H9ClO2

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 530740-47-7 |

|---|---|

| Molecular Formula | C12H9ClO2 |

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone |

| Standard InChI | InChI=1S/C12H9ClO2/c1-7(14)10-6-11(13)8-4-2-3-5-9(8)12(10)15/h2-6,15H,1H3 |

| Standard InChI Key | NOFNICHETXGVBM-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |

| Canonical SMILES | CC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |

Introduction

Chemical Properties and Structure

Structural Identification

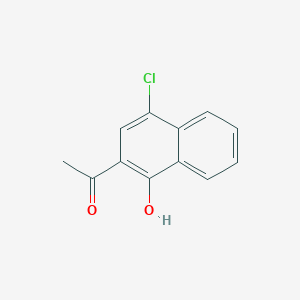

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone is characterized by its naphthalene core with three key functional groups: the hydroxyl group at position 1, chlorine atom at position 4, and acetyl group at position 2. This specific arrangement of functional groups contributes significantly to its chemical reactivity and synthetic utility .

The compound is registered under CAS number 530740-47-7 and is known by several synonyms including:

-

2-ACETYL-4-CHLORO-1-HYDROXYNAPHTHALENE

-

1-(4-chloro-1-hydroxy-2-naphthalenyl)ethanone

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉ClO₂ |

| Molecular Weight | 220.65 g/mol |

| CAS Number | 530740-47-7 |

| MDL Number | MFCD06658285 |

The compound's structure features both electron-donating (hydroxyl) and electron-withdrawing (acetyl and chloro) groups, creating an interesting electronic distribution that influences its reactivity patterns. The presence of the hydroxyl group makes it capable of hydrogen bonding, while the chlorine substituent increases its lipophilicity .

Synthesis Methods

Modified Nenchi's Method

One established approach for synthesizing 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone is through the Modified Nenchi's method, which has been employed in research focusing on the development of pyrazoline derivatives. This synthetic route provides the target compound in good yields, though specific reaction conditions vary depending on laboratory settings .

Reflux Method with Zinc Chloride

A more detailed synthetic route involves refluxing 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused zinc chloride (ZnCl₂). This method represents a direct acylation of the aromatic ring and follows a Friedel-Crafts acylation reaction mechanism, with ZnCl₂ serving as the Lewis acid catalyst .

The reaction can be represented as:

4-Chloronaphthalen-1-ol + CH₃COOH → 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone

This method is particularly valuable as it provides access to the target compound from readily available starting materials under relatively mild conditions .

Chemical Reactivity and Transformations

Chalcone Formation

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone demonstrates significant synthetic versatility, particularly in condensation reactions with aromatic aldehydes. When treated with aromatic aldehydes in the presence of potassium hydroxide (KOH), it undergoes aldol condensation to form important intermediates known as chalcones (1-(4-chloro-1-hydroxynaphthalen-2-yl)-3-aryl-prop-2-en-1-ones) .

The general reaction scheme can be represented as:

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone + Ar-CHO + KOH → 1-(4-chloro-1-hydroxynaphthalen-2-yl)-3-aryl-prop-2-en-1-ones

These reactions typically proceed with good to excellent yields, making them valuable transformations in organic synthesis. Specific examples include the condensation with 4-hydroxybenzaldehyde in ethanol solvent, which has been documented in the literature .

Formation of Heterocyclic Compounds

The chalcones derived from 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone serve as versatile intermediates for further synthetic transformations. Of particular significance is their ability to react with nitrogen-containing nucleophiles to form heterocyclic compounds with potential biological activities .

Table 2: Heterocyclic Derivatives from Chalcone Intermediates

| Reagent | Product Type | Potential Biological Activity |

|---|---|---|

| Phenyl hydrazine | Pyrazoline derivatives | Antimicrobial, antidepressant |

| Semicarbazide | Semicarbazone derivatives | Antimicrobial |

| Thiosemicarbazide | Thiosemicarbazone derivatives | Antimicrobial |

These cyclization reactions typically proceed through an initial nucleophilic attack on the α,β-unsaturated carbonyl system, followed by intramolecular cyclization to form the heterocyclic ring structure .

Research Applications and Biological Activities

Medicinal Chemistry Applications

The pyrazoline derivatives obtained from 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone have attracted significant research interest due to their diverse biological activities. According to published studies, pyrazolines derived from similar scaffolds have demonstrated various pharmacological properties including:

This broad spectrum of potential therapeutic applications has motivated researchers to synthesize and evaluate new pyrazoline derivatives using 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone as a key starting material.

Structure-Activity Relationships

The presence of multiple functional groups in 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone contributes to the diverse biological activities observed in its derivatives. Structure-activity relationship studies suggest that:

-

The hydroxyl group at position 1 may participate in hydrogen bonding with biological targets

-

The chlorine atom at position 4 enhances lipophilicity, potentially improving membrane penetration

-

The acetyl group provides a reactive site for creating diverse derivatives with varied biological profiles

These structural features make 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone an important scaffold in medicinal chemistry research.

Comparative Analysis with Related Compounds

Structural Analogues

Understanding the unique properties of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone becomes clearer when compared with structurally related compounds.

Table 3: Comparison with Structurally Related Compounds

This comparison highlights how small structural modifications can significantly influence the chemical behavior and potential biological activities of these compounds.

Functional Group Effects

The unique combination of functional groups in 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone contributes to its specific chemical and biological properties:

-

The hydroxyl group (position 1) enhances water solubility and can participate in hydrogen bonding

-

The chlorine atom (position 4) increases lipophilicity and introduces electronic effects

-

The acetyl group (position 2) provides a reactive site for condensation reactions and other chemical modifications

These combined effects make 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone particularly valuable as a synthetic intermediate for diverse applications.

Synthetic Derivatives and Their Applications

Chalcone Derivatives

The chalcones synthesized from 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone by condensation with various aromatic aldehydes represent an important class of derivatives with diverse applications. Several specific examples have been reported in the literature:

Table 4: Examples of Chalcone Derivatives

| Aldehyde Used | Product | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 4-Methoxybenzaldehyde | 1-(4-chloro-1-hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)-prop-2-en-1-one | 128 | 60 |

| 3,4-Dimethoxybenzaldehyde | 1-(4-chloro-1-hydroxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)-prop-2-en-1-one | 125 | 58 |

| 4-Hydroxybenzaldehyde | 1-(4-chloro-1-hydroxynaphthalen-2-yl)-3-(4-hydroxyphenyl)-prop-2-en-1-one | 143 | 62 |

| 3-Hydroxybenzaldehyde | 1-(4-chloro-1-hydroxynaphthalen-2-yl)-3-(3-hydroxyphenyl)-prop-2-en-1-one | 150 | 57 |

These chalcones serve as important intermediates for the synthesis of heterocyclic compounds with potential biological activities .

Pyrazoline Derivatives

Pyrazolines synthesized from the chalcone intermediates have attracted particular interest due to their diverse biological activities. The general synthetic pathway involves reacting the chalcones with phenyl hydrazine to form 5-aryl-3-(4-chloro-1-hydroxynaphthalen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazoles.

Several examples have been documented with varying substitution patterns on the aryl ring, including:

-

5-(4-methoxyphenyl)-3-(4-chloro-1-hydroxynaphthalen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (melting point: 203°C, yield: 44%)

-

5-(3,4-dimethoxyphenyl)-3-(4-chloro-1-hydroxynaphthalen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (melting point: 209°C, yield: 48%)

-

5-(4-hydroxyphenyl)-3-(4-chloro-1-hydroxynaphthalen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (melting point: 213°C, yield: 47%)

These compounds have shown promising antimicrobial activities, making them candidates for further development as potential therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume